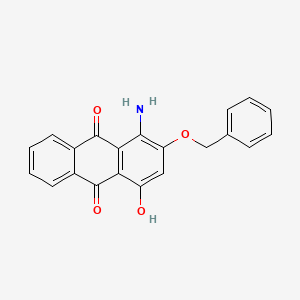
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an amino group, a benzyloxy group, and a hydroxy group attached to the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. The benzyloxy group can be introduced via a nucleophilic substitution reaction, and the hydroxy group can be added through hydroxylation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl chloride (C6H5CH2Cl) for introducing the benzyloxy group, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Formation of anthracene-9,10-diol.
Substitution: Introduction of various substituents depending on the nucleophile used.
科学研究应用
1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of its targets. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
1-Amino-2-hydroxyanthracene-9,10-dione: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-(Benzyloxy)-4-hydroxyanthracene-9,10-dione: Lacks the amino group, which may influence its biological activity.
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the benzyloxy group, potentially altering its chemical properties.
Uniqueness: 1-Amino-2-(benzyloxy)-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and benzyloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
16410-10-9 |
|---|---|
分子式 |
C21H15NO4 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
1-amino-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c22-19-16(26-11-12-6-2-1-3-7-12)10-15(23)17-18(19)21(25)14-9-5-4-8-13(14)20(17)24/h1-10,23H,11,22H2 |
InChI 键 |
UZHMMSBDIXSBOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

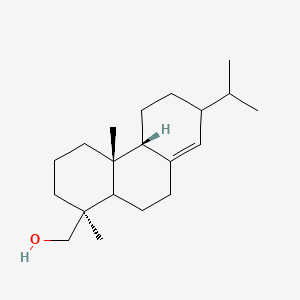
![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
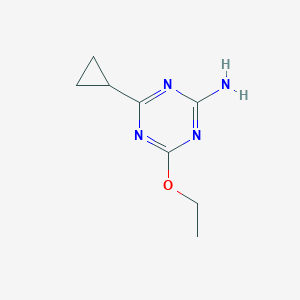
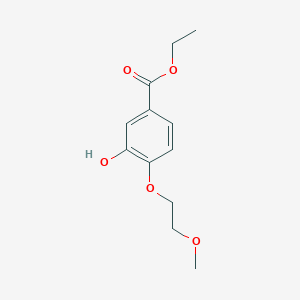
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
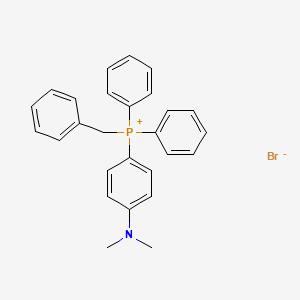
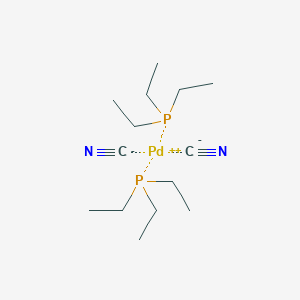


![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
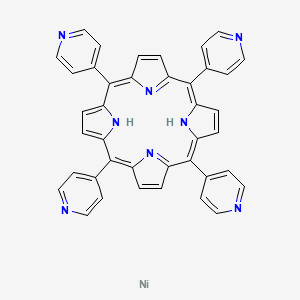
![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
